Cas no 931077-72-4 (6-cyclopropyl-4-(2,3-dihydro-1H-indole-1-carbonyl)-2-(methylsulfanyl)pyridine-3-carbonitrile)

6-Cyclopropyl-4-(2,3-dihydro-1H-indole-1-carbonyl)-2-(methylsulfanyl)pyridine-3-carbonitrile is a structurally complex heterocyclic compound featuring a pyridine core substituted with cyclopropyl, indole carbonyl, methylsulfanyl, and nitrile functional groups. Its unique molecular architecture makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for the synthesis of bioactive molecules. The presence of the indole carbonyl moiety enhances its potential as a scaffold for kinase inhibitors or receptor modulators, while the methylsulfanyl and nitrile groups offer versatility for further derivatization. This compound’s well-defined reactivity profile and stability under standard conditions make it suitable for exploratory medicinal chemistry applications.
6-cyclopropyl-4-(2,3-dihydro-1H-indole-1-carbonyl)-2-(methylsulfanyl)pyridine-3-carbonitrile structure
931077-72-4 structure
Product name:6-cyclopropyl-4-(2,3-dihydro-1H-indole-1-carbonyl)-2-(methylsulfanyl)pyridine-3-carbonitrile
CAS No:931077-72-4
MF:C19H17N3OS
Molecular Weight:335.422782659531
CID:6025175
PubChem ID:17448495

6-cyclopropyl-4-(2,3-dihydro-1H-indole-1-carbonyl)-2-(methylsulfanyl)pyridine-3-carbonitrile 化学的及び物理的性質

名前と識別子

    • 6-cyclopropyl-4-(2,3-dihydro-1H-indole-1-carbonyl)-2-(methylsulfanyl)pyridine-3-carbonitrile
    • EN300-26617534
    • Z192715266
    • AKOS033669822
    • 931077-72-4
    • インチ: 1S/C19H17N3OS/c1-24-18-15(11-20)14(10-16(21-18)12-6-7-12)19(23)22-9-8-13-4-2-3-5-17(13)22/h2-5,10,12H,6-9H2,1H3
    • InChIKey: OJWKQIIMFPKBIV-UHFFFAOYSA-N
    • SMILES: S(C)C1=C(C#N)C(C(N2C3C=CC=CC=3CC2)=O)=CC(C2CC2)=N1

計算された属性

  • 精确分子量: 335.10923335g/mol
  • 同位素质量: 335.10923335g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 540
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 82.3Ų

6-cyclopropyl-4-(2,3-dihydro-1H-indole-1-carbonyl)-2-(methylsulfanyl)pyridine-3-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26617534-0.05g
6-cyclopropyl-4-(2,3-dihydro-1H-indole-1-carbonyl)-2-(methylsulfanyl)pyridine-3-carbonitrile
931077-72-4 95.0%
0.05g
$212.0 2025-03-20

6-cyclopropyl-4-(2,3-dihydro-1H-indole-1-carbonyl)-2-(methylsulfanyl)pyridine-3-carbonitrile 関連文献

6-cyclopropyl-4-(2,3-dihydro-1H-indole-1-carbonyl)-2-(methylsulfanyl)pyridine-3-carbonitrileに関する追加情報

Introduction to 6-cyclopropyl-4-(2,3-dihydro-1H-indole-1-carbonyl)-2-(methylsulfanyl)pyridine-3-carbonitrile (CAS No. 931077-72-4)

The compound 6-cyclopropyl-4-(2,3-dihydro-1H-indole-1-carbonyl)-2-(methylsulfanyl)pyridine-3-carbonitrile, identified by its CAS number 931077-72-4, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The compound's unique combination of functional groups, including a cyclopropyl ring, an indole moiety, and a pyridine core, positions it as a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been a growing interest in the exploration of heterocyclic compounds for their diverse biological activities. The presence of the 2,3-dihydro-1H-indole scaffold in this compound is particularly noteworthy, as indole derivatives have been extensively studied for their pharmacological properties. These derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The incorporation of a cyclopropyl group into the molecular framework further enhances the compound's potential by introducing steric and electronic effects that can modulate its biological activity.

The methylsulfanyl substituent at the 2-position of the pyridine ring adds another layer of complexity to the compound's structure. This group is known to influence both the electronic properties and the solubility of the molecule, which are critical factors in drug design. Additionally, the presence of a nitrile group at the 3-position of the pyridine ring contributes to the compound's overall polarity and reactivity. These structural features collectively contribute to the compound's unique chemical profile and make it an attractive subject for further study.

Recent advancements in computational chemistry have enabled researchers to more accurately predict the biological activity of novel compounds before they are synthesized. By leveraging techniques such as molecular docking and quantum mechanical calculations, scientists can gain insights into how a compound interacts with biological targets. In the case of 6-cyclopropyl-4-(2,3-dihydro-1H-indole-1-carbonyl)-2-(methylsulfanyl)pyridine-3-carbonitrile, these computational methods have been used to explore its potential interactions with various enzymes and receptors. Preliminary results suggest that this compound may exhibit inhibitory activity against several targets relevant to human health.

The synthesis of this compound presents several challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in addressing these challenges. Techniques such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been particularly useful in constructing the intricate molecular framework of this compound. These synthetic approaches not only enhance efficiency but also improve yield, making it more feasible to produce sufficient quantities for further research.

Once synthesized, the biological evaluation of 6-cyclopropyl-4-(2,3-dihydro-1H-indole-1-carbonyl)-2-(methylsulfanyl)pyridine-3-carbonitrile is crucial to determine its therapeutic potential. Traditional pharmacological assays are often employed to assess its activity against various disease-related targets. Additionally, modern techniques such as high-throughput screening (HTS) and structure-activity relationship (SAR) studies provide valuable data on how structural modifications affect biological activity. These studies are essential for optimizing the compound's properties and identifying potential lead candidates for further development.

The potential applications of this compound extend beyond traditional therapeutic areas. For instance, its unique structural features make it a candidate for use in agrochemicals and material science. By exploring these alternative applications, researchers can broaden the scope of this compound's utility and contribute to interdisciplinary advancements.

In conclusion, 6-cyclopropyl-4-(2,3-dihydro-1H-indole-1-carbonyl)-2-(methylsulfanyl)pyridine-3-carbonitrile (CAS No. 931077-72-4) is a promising compound with significant potential in pharmaceutical research. Its complex molecular structure and diverse functional groups make it an attractive candidate for further investigation. As computational chemistry and synthetic methodologies continue to evolve, researchers will be better equipped to explore the full therapeutic potential of this compound and others like it.

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